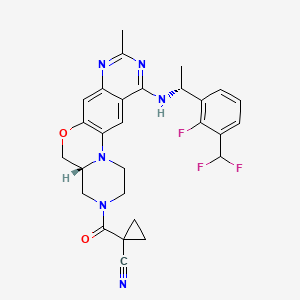
Sos1-IN-15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sos1-IN-15 is an orally active and potent inhibitor of the Son of Sevenless 1 (SOS1) protein. It has shown potential antitumor activity, particularly in the study of colon cancer . SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is involved in cell proliferation and survival . By inhibiting SOS1, this compound can potentially disrupt the RAS signaling pathway, making it a promising candidate for cancer therapy .
准备方法
The synthesis of Sos1-IN-15 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of organic synthesis techniques to create the desired molecular structure . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
化学反应分析
Sos1-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .
科学研究应用
Sos1-IN-15 has several scientific research applications, including:
作用机制
Sos1-IN-15 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor for RAS proteins. SOS1 facilitates the exchange of GDP for GTP, activating RAS. In its activated state, RAS interacts with downstream effectors, initiating vital cellular pathways, such as the MAP kinase signaling pathway, which is critical for cell survival, growth, angiogenesis, cancer cell invasion, and migration . By inhibiting SOS1, this compound disrupts this activation process, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival .
相似化合物的比较
Sos1-IN-15 is unique in its potent inhibition of SOS1 and its potential antitumor activity. Similar compounds include:
BI-3406: Another SOS1 inhibitor that blocks the interaction between SOS1 and RAS.
HM99462: A novel SOS1 inhibitor that demonstrates antitumor activity against KRAS-mutant cancers.
BAY-293: A potent, cell-active SOS1 inhibitor that disrupts the KRAS-SOS1 interaction.
These compounds share a similar mechanism of action by inhibiting SOS1, but they may differ in their potency, selectivity, and therapeutic applications .
属性
分子式 |
C28H27F3N6O2 |
|---|---|
分子量 |
536.5 g/mol |
IUPAC 名称 |
1-[(7R)-16-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-14-methyl-9-oxa-2,5,13,15-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),11,13,15,17-pentaene-5-carbonyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C28H27F3N6O2/c1-15(18-4-3-5-19(24(18)29)25(30)31)33-26-20-10-22-23(11-21(20)34-16(2)35-26)39-13-17-12-36(8-9-37(17)22)27(38)28(14-32)6-7-28/h3-5,10-11,15,17,25H,6-9,12-13H2,1-2H3,(H,33,34,35)/t15-,17-/m1/s1 |
InChI 键 |
KKFFOOWORPUAJB-NVXWUHKLSA-N |
手性 SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(C[C@@H]5CO3)C(=O)C6(CC6)C#N |
规范 SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(CC5CO3)C(=O)C6(CC6)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


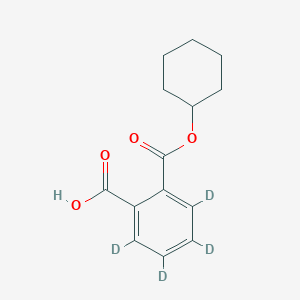
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

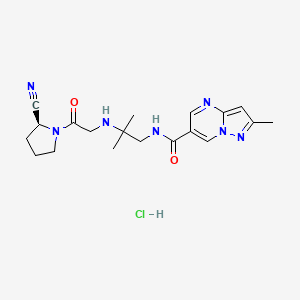
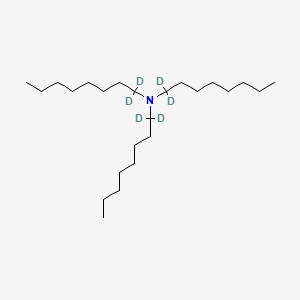
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
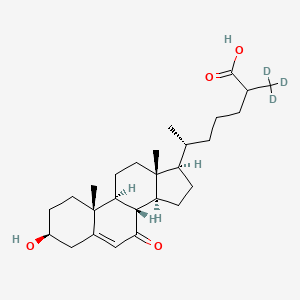
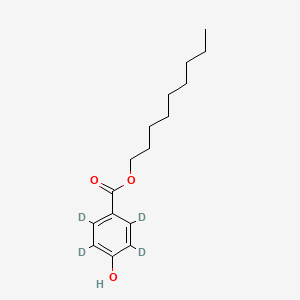
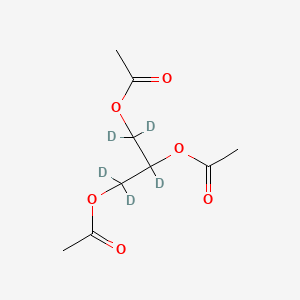
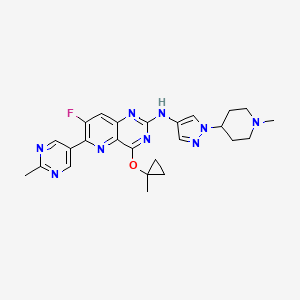
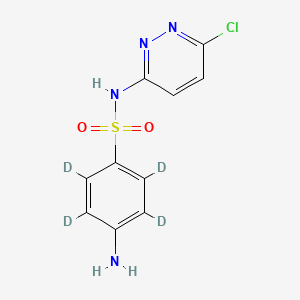
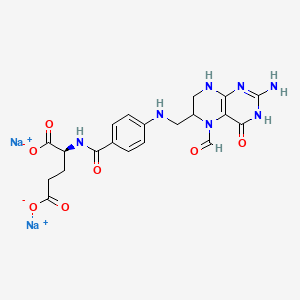
![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
